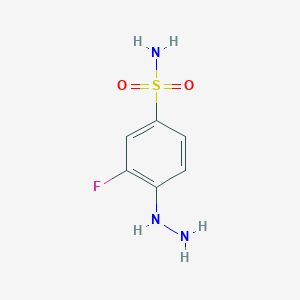

3-Fluoro-4-hydrazino-benzenesulfonamide

Vue d'ensemble

Description

Le 3-Fluoro-4-hydrazino-benzènesulfonamide est un composé organique de formule moléculaire C6H8FN3O2S. Il s'agit d'un dérivé du benzènesulfonamide, où le cycle benzénique est substitué par un atome de fluor en position 3 et un groupe hydrazino en position 4.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-Fluoro-4-hydrazino-benzènesulfonamide implique généralement les étapes suivantes :

Nitration : Le matériau de départ, le 3-fluorobenzènesulfonamide, subit une nitration pour introduire un groupe nitro en position 4.

Réduction : Le groupe nitro est ensuite réduit en groupe amino à l'aide d'un agent réducteur tel que la poudre de fer ou le chlorure d'étain en présence d'acide chlorhydrique.

Hydrazination : Le groupe amino est converti en groupe hydrazino par réaction avec l'hydrate d'hydrazine sous reflux.

Méthodes de production industrielle

Les méthodes de production industrielle du 3-Fluoro-4-hydrazino-benzènesulfonamide sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle et optimisées pour des rendements et une pureté plus élevés. Cela implique l'utilisation de réacteurs à flux continu et de systèmes automatisés pour contrôler avec précision les paramètres de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-Fluoro-4-hydrazino-benzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydrazino peut être oxydé pour former des composés azoïques.

Réduction : Le composé peut être réduit pour former les amines correspondantes.

Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Composés azoïques : Formés par oxydation.

Amines : Formées par réduction.

Benzènesulfonamides substitués : Formés par substitution nucléophile.

Applications De Recherche Scientifique

3-Fluoro-4-hydrazino-benzenesulfonamide is a chemical compound with a fluorine atom and a hydrazino group attached to a benzenesulfonamide moiety. It has the molecular formula C7H8FN3O2S. The presence of the sulfonamide functional group is known for its biological activity and utility in medicinal chemistry.

Scientific Research Applications

This compound has several applications:

- Antimicrobial activity Research indicates that compounds in this class can act as antimicrobials.

- Synthesis of derivatives It is used in the synthesis of derivatives that may exhibit enhanced biological properties. For example, one method includes the condensation of 4-hydrazinobenzenesulfonamide hydrochloride with fluorinated diketones to yield various derivatives.

- Studies on biological targets Studies on the interactions of this compound with biological targets are critical for understanding its mechanism of action. Key areas include understanding its interactions and how modifications to the structure can significantly influence biological effects.

Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydrazinobenzenesulfonamide | Contains a hydrazine and sulfonamide group | Precursor for various derivatives |

| 3-Trifluoromethyl-4-hydrazinobenzenesulfonamide | Trifluoromethyl substitution | Enhanced lipophilicity and altered biological activity |

| 4-Fluoro-benzenesulfonamide | Fluorinated sulfonamide without hydrazine | Broad-spectrum antimicrobial properties |

| 2-Hydrazinobenzenesulfonamide | Hydrazine group at different position | Varies in biological activity compared to 3-Fluoro |

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-hydrazino-benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.

Protein Interactions: It can form covalent bonds with specific amino acid residues in proteins, altering their function and activity.

Comparaison Avec Des Composés Similaires

Composés similaires

3-Fluoro-4-aminobenzènesulfonamide : Structure similaire, mais avec un groupe amino au lieu d'un groupe hydrazino.

4-Hydrazinobenzènesulfonamide : Dépourvu de la substitution en fluor.

3-Fluoro-4-hydrazinylbenzènesulfonamide : Autre nom pour le même composé.

Unicité

Le 3-Fluoro-4-hydrazino-benzènesulfonamide est unique en raison de la présence à la fois de groupes fluor et hydrazino, qui confèrent une réactivité chimique et une activité biologique distinctes. L'atome de fluor améliore la stabilité et la lipophilie du composé, tandis que le groupe hydrazino permet des modifications chimiques polyvalentes .

Activité Biologique

3-Fluoro-4-hydrazino-benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. Notably, it has been identified as an inhibitor of carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The inhibition of CAs can lead to significant therapeutic effects in conditions such as glaucoma and certain types of cancer .

Enzyme Inhibition

Research indicates that this compound demonstrates potent inhibitory effects on several isoforms of carbonic anhydrase, including hCA I and hCA II. The inhibition constants (Ki) for these interactions have been reported in various studies, showcasing the compound's efficacy:

| Isoform | Ki (nM) |

|---|---|

| hCA I | 567.6 |

| hCA II | 132.9 |

| hCA IX | 52.8 |

These values indicate that the compound is particularly effective against hCA IX, which is often overexpressed in tumors .

Antimicrobial Activity

In addition to its effects on carbonic anhydrases, this compound has shown antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with promising results indicating its potential as an antimicrobial agent.

Study on Anticancer Activity

A significant study explored the anticancer potential of this compound by evaluating its effects on tumor cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Evaluation of Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited substantial inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests that the compound could be a candidate for developing new antimicrobial therapies .

Propriétés

IUPAC Name |

3-fluoro-4-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSRHQBHQWPDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448811 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606126-17-4 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.